3,3',4,4'-Tetramethoxybiphenyl
Overview
Description
3,3’,4,4’-Tetramethoxybiphenyl is an organic compound with the molecular formula C16H18O4 It is a derivative of biphenyl, where four methoxy groups are attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’,4,4’-Tetramethoxybiphenyl can be synthesized through several methods. One common approach involves the methylation of 3,3’,4,4’-tetrahydroxybiphenyl using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 3,3’,4,4’-Tetramethoxybiphenyl may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 3,3’,4,4’-Tetramethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form polycyclic quinones.
Reduction: It can be reduced to form corresponding hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chloranil in 70% aqueous sulfuric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Hexamethoxydibenzoquinone.
Reduction: Hydroxy derivatives of biphenyl.
Substitution: Biphenyl derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
3,3’,4,4’-Tetramethoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antioxidant properties and its ability to interact with biological molecules.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3’,4,4’-Tetramethoxybiphenyl exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress, protecting cells from damage.
Anticancer Activity: It induces cell cycle arrest in the G2/M phase and promotes apoptosis in cancer cells by generating reactive oxygen species and causing mitochondrial dysfunction.
Enzyme Inhibition: Molecular docking studies have shown that it can bind to enzymes such as trypanothione reductase and leishmanolysin, inhibiting their activity.
Comparison with Similar Compounds
3,3’,4,4’-Tetramethylbiphenyl: This compound has methyl groups instead of methoxy groups and exhibits different chemical properties and reactivity.
3,3’,5,5’-Tetramethoxybiphenyl-4,4’-diol: This derivative has additional hydroxyl groups, which enhance its antioxidant activity.
Uniqueness: 3,3’,4,4’-Tetramethoxybiphenyl is unique due to its specific arrangement of methoxy groups, which influence its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1,2-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-17-13-7-5-11(9-15(13)19-3)12-6-8-14(18-2)16(10-12)20-4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADYUYOJVLZYAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295826 | |
Record name | 3,3',4,4'-tetramethoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2026-27-9 | |
Record name | NSC105649 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3',4,4'-tetramethoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4,4'-TETRAMETHOXYBIPHENYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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